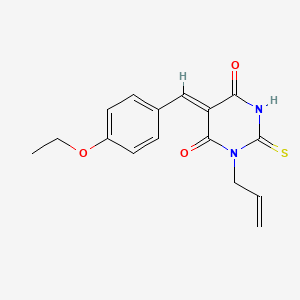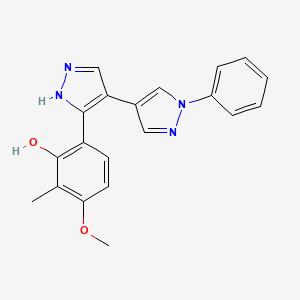![molecular formula C14H17N3S B5793582 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)
3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has also been shown to induce cell death in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties. This compound has also been shown to induce apoptosis (cell death) in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to have antimicrobial properties against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole in lab experiments is its potential for use in medicinal chemistry. This compound has been extensively studied for its potential applications in treating inflammation and cancer. Additionally, this compound has been shown to have antimicrobial properties, which may make it useful in developing new antibiotics.
One limitation of using this compound in lab experiments is its relatively low yield during synthesis. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole. One area of interest is exploring its potential as a diagnostic tool for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in treating inflammation, cancer, and microbial infections. Finally, there is potential for developing new derivatives of this compound that may have improved properties for use in medicinal chemistry.
Synthesemethoden
The synthesis of 3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole involves the reaction of 1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate compound is then reacted with 4-methylpiperazine to yield the desired product. The yield of this reaction is typically around 60-70%, and the final product can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
1H-indol-3-yl-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-16-6-8-17(9-7-16)14(18)12-10-15-13-5-3-2-4-11(12)13/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJIIHYKDBMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)


![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)

![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)
![methyl {4-[(3,4-dimethylbenzoyl)amino]phenyl}acetate](/img/structure/B5793539.png)


![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
